1-(2-Nitrophenyl)azetidine-3-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-nitrophenyl)azetidine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4S/c10-17(15,16)7-5-11(6-7)8-3-1-2-4-9(8)12(13)14/h1-4,7H,5-6H2,(H2,10,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAOOMHYINAXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations
Azetidine (B1206935) Ring Reactivity
The reactivity of the azetidine ring in 1-(2-nitrophenyl)azetidine-3-sulfonamide is a focal point of its chemistry. The combination of ring strain and the electronic effects of its substituents opens up pathways for nucleophilic attack, acid-mediated cleavage, and structural rearrangements.
Nucleophilic Ring-Opening Reactions
Nucleophilic ring-opening is a characteristic reaction of azetidines, particularly when the nitrogen atom is substituted with an electron-withdrawing group. clockss.org Such groups, like the 2-nitrophenyl substituent in the title compound, decrease the electron density on the nitrogen, making the ring carbons more electrophilic and thus more susceptible to attack by nucleophiles.
The regioselectivity of nucleophilic attack on unsymmetrically substituted azetidines is a critical aspect of their reactivity. In the case of this compound, the two potential sites for nucleophilic attack on the ring are the C2 and C4 positions. The outcome of the reaction is governed by a combination of electronic and steric factors. rsc.org
The electron-withdrawing nature of the N-(2-nitrophenyl) group is expected to make both C2 and C4 carbons electrophilic. However, the position of attack is also influenced by the nature of the nucleophile and the reaction conditions. For N-activated azetidines, nucleophilic attack often occurs at the less sterically hindered C4 position. In contrast, for azetidines bearing a substituent at the 2-position that can stabilize a positive charge, such as an aryl group, attack at C2 can be favored. rsc.org In the absence of a substituent at C2 or C4 in this compound, the regioselectivity will be finely balanced.
Stereoselectivity is also a key consideration in these reactions. The ring-opening of azetidines with nucleophiles typically proceeds via an SN2 mechanism, which results in an inversion of configuration at the carbon center being attacked. nih.gov
Table 1: Predicted Regioselectivity in Nucleophilic Ring-Opening of this compound
| Nucleophile Type | Predicted Major Site of Attack | Rationale |
|---|---|---|
| Small, "hard" nucleophiles (e.g., N₃⁻, F⁻) | C4 | Attack at the less sterically hindered position is generally favored. |
| Bulky nucleophiles (e.g., organolithiums) | C4 | Steric hindrance at C2 would be more pronounced. |
The ring-opening of azetidines can be significantly accelerated by the use of Lewis acids or Brønsted acids. rsc.orgyoutube.com Lewis acids can coordinate to the nitrogen atom of the azetidine ring, further increasing the electrophilicity of the ring carbons and facilitating nucleophilic attack. organic-chemistry.org Common Lewis acids employed for this purpose include BF₃·OEt₂, Sc(OTf)₃, and TiCl₄.
The mechanism of Lewis acid-mediated ring-opening is believed to involve the formation of a complex between the Lewis acid and the azetidine nitrogen. This complexation weakens the C-N bonds and makes the ring more susceptible to cleavage. The subsequent nucleophilic attack can proceed through a spectrum of mechanisms ranging from a pure SN2 pathway to a more SN1-like pathway involving a carbocationic intermediate, depending on the stability of the potential carbocation and the reaction conditions. youtube.com For this compound, the electron-withdrawing nature of the substituents would likely favor an SN2-type mechanism.
In the presence of strong Brønsted acids, protonation of the azetidine nitrogen leads to the formation of a reactive azetidinium ion, which is readily opened by nucleophiles. youtube.com
Table 2: Examples of Lewis Acid-Promoted Ring-Opening of N-Activated Azetidines
| Azetidine Substrate | Nucleophile | Lewis Acid | Product Type | Reference |
|---|---|---|---|---|
| N-Tosyl-2-phenylazetidine | Alcohols | BF₃·OEt₂ | γ-Amino ether | youtube.com |
| N-Boc-azetidine | Indoles | Sc(OTf)₃ | 3-(Indol-3-yl)propylamine derivative | rsc.org |
The inherent ring strain of the azetidine ring is a primary thermodynamic driving force for its ring-opening reactions. rsc.orgnih.govarkat-usa.org This strain energy is released upon cleavage of one of the ring bonds, leading to a more stable, open-chain product. This principle is fundamental to understanding the reactivity of this compound.
Strain-driven ring cleavage can be initiated by various stimuli, including heat, light, or chemical reagents. In the context of the title compound, the combination of ring strain and electronic activation by the N-(2-nitrophenyl) group makes it a prime candidate for such reactions. For instance, reactions that involve the formation of an exocyclic double bond or the participation of the azetidine in cycloaddition reactions often rely on the release of ring strain to proceed. clockss.org
Ring Expansion Reactions to Higher Nitrogen Heterocycles
Azetidines can serve as precursors to larger nitrogen-containing heterocycles through ring expansion reactions. These transformations typically involve the cleavage of a C-N bond followed by the incorporation of one or more atoms to form a new, larger ring. For instance, the reaction of N-activated azetidines with certain reagents can lead to the formation of five-membered (pyrrolidines), six-membered (piperidines), or even larger ring systems. rsc.orgdntb.gov.ua
One common strategy for ring expansion involves the reaction of azetidines with carbenes or carbene equivalents. Another approach is the intramolecular rearrangement of suitably functionalized azetidines. While specific examples for this compound are not documented, analogous transformations have been reported for other N-substituted azetidines. The nature of the N-substituent plays a crucial role in directing the course of these rearrangements.
Elimination Reactions Involving the Azetidine Ring System
Elimination reactions of azetidines can lead to the formation of unsaturated open-chain products or endocyclic and exocyclic double bonds, depending on the substitution pattern and reaction conditions. For this compound, the presence of hydrogens on the carbons adjacent to the sulfonamide group (C3) and on the ring itself (C2 and C4) provides the potential for various elimination pathways.
Base-induced elimination reactions are plausible, particularly if a strong, non-nucleophilic base is used. Such a reaction would likely involve the abstraction of a proton from the ring, leading to the formation of an azetine intermediate or a ring-opened product. The acidity of the protons on the azetidine ring is enhanced by the electron-withdrawing N-(2-nitrophenyl) and 3-sulfonamide groups. Hofmann-type elimination is also a possibility if the azetidine nitrogen is quaternized. researchgate.net
Table 3: Potential Elimination Pathways for this compound
| Reaction Type | Reagents | Potential Product(s) |
|---|---|---|
| Base-induced elimination | Strong, non-nucleophilic base (e.g., t-BuOK) | 1-(2-Nitrophenyl)-1,2-dihydroazete-3-sulfonamide or ring-opened products |
| Hofmann Elimination (after N-alkylation) | Ag₂O, heat | Unsaturated amino sulfonamide |
Post-Synthetic Functionalization of the Azetidine Core
The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant ring strain (approximately 25.4 kcal/mol), which is a primary driver of its reactivity. rsc.org While more stable than the highly reactive three-membered aziridine (B145994) ring, this inherent strain allows for unique chemical manipulations that are not as readily achieved with less strained rings like pyrrolidines. rsc.orgrsc.org Functionalization can occur through reactions that either preserve the ring system or proceed via ring-opening.
Recent advances have highlighted several strategies for modifying azetidine scaffolds. rsc.orgrsc.org For a molecule like this compound, post-synthetic modifications could potentially target the C-3 position or the ring itself. Although the C-3 position is already substituted with a sulfonamide group, further reactions could be envisioned depending on the specific chemical context.
One notable area of azetidine chemistry involves strain-release functionalization. For instance, the reaction of 1-azabicyclobutanes, which are structurally related to azetidines, can provide access to a diverse library of stereopure azetidine derivatives. nih.gov Furthermore, electrocatalytic methods have been developed for the intramolecular hydroamination of allylic sulfonamides to create azetidine rings, demonstrating the compatibility of the sulfonamide group with ring-forming reactions. acs.org
In the context of pre-functionalized azetidines, such as those bearing a sulfonyl fluoride (B91410) group, derivatization is well-documented. For example, azetidine sulfonyl fluorides can react with nucleophiles like morpholine, leading to amino-azetidines. nih.gov Subsequent removal of protecting groups on the azetidine nitrogen, such as a carbamate, unveils an additional site for further chemical diversification. nih.gov
Ring-opening reactions of azetidines are also a known pathway for functionalization, typically occurring under conditions that favor the cleavage of the C-N bonds. researchgate.netambeed.com The specific outcome of such reactions would be highly dependent on the reagents and conditions employed.
| Reaction Type | Description | Potential Outcome for this compound | Reference |
|---|---|---|---|
| N-H Derivatization (if protecting group removed) | Alkylation, acylation, or arylation at the azetidine nitrogen following removal of the 2-nitrophenyl group. | Introduction of new substituents at the N-1 position. | nih.gov |
| Ring-Opening | Cleavage of C-N bonds driven by ring strain, often initiated by nucleophiles or Lewis acids. | Formation of linear amino-sulfonamide derivatives. | ambeed.com |
| [2+2] Cycloaddition | Intermolecular reactions involving alkenes, often photochemically promoted, to form more complex polycyclic systems. | While typically used for synthesis, it highlights the reactivity of the azetidine motif. | rsc.org |
Reactivity of the Sulfonamide Functional Group
The sulfonamide moiety (-SO₂NH₂) is a robust and versatile functional group, renowned for its role as a bioisostere for amides and its presence in numerous pharmaceuticals. domainex.co.uknih.gov Its chemical reactivity is centered on the electrophilic sulfur atom and the nucleophilic nitrogen atom.
The synthesis of sulfonamides traditionally involves the reaction of a sulfonyl chloride with an amine. nih.gov This principle can be reversed to modify the primary sulfonamide in this compound. Conversion of the sulfonamide to a more reactive species, such as a sulfonyl chloride or sulfonyl fluoride, would render it susceptible to attack by a wide array of nucleophiles.
A developed method for sulfonamide synthesis that avoids often toxic and unstable sulfonyl chlorides utilizes p-nitrophenoxide as a leaving group. nih.gov In this approach, a sulfonate ester reacts with various amines (including anilines, benzylamines, and amino acids) to yield the desired sulfonamides in good yields. nih.gov This highlights a potential route for derivatizing the sulfonamide group by first converting it to a suitable sulfonate ester.
Another strategy involves the use of sulfonyl fluorides, which are more stable than sulfonyl chlorides but can be activated to react with nucleophiles in Sulfur-Fluoride Exchange (SuFEx) reactions. nih.gov Calcium triflimide has been shown to be an effective Lewis acid catalyst for the reaction between sulfonyl fluorides and amines to generate sulfonamides. organic-chemistry.org
| Activating Group | Nucleophile | Reaction Type | Reference |
|---|---|---|---|
| Sulfonyl Chloride (-SO₂Cl) | Amines, Alcohols, etc. | Classical Sulfonamide/Sulfonate Ester Formation | nih.gov |
| p-Nitrophenylsulfonate (-SO₃-C₆H₄NO₂) | Amines (primary, secondary) | Aminolysis | nih.gov |
| Sulfonyl Fluoride (-SO₂F) | Amines (with Lewis acid catalyst) | Sulfur-Fluoride Exchange (SuFEx) | nih.govorganic-chemistry.org |
While the oxidation of a sulfonamide sulfur is not a common transformation due to its already high oxidation state, the reverse process, reduction, is known. However, the direct reduction of the sulfonamide group to an amine is a challenging transformation that often requires harsh reducing agents.
More relevant is the redox chemistry involved in the synthesis of sulfonamides, which provides insight into the nature of the sulfur center. Electrochemical methods have been developed for the oxidative coupling of thiols and amines or the oxidative amination of sodium sulfinates to produce sulfonamides. nih.govsemanticscholar.orgresearchgate.net These processes involve the oxidation of sulfur species to form the S-N bond. For instance, an electrochemical protocol using NH₄I as a redox catalyst can efficiently convert sodium sulfinates and amines into sulfonamides, avoiding harsh chemical oxidants. semanticscholar.orgresearchgate.net
In biosynthetic pathways, enzymes can catalyze complex redox reactions to form sulfonamides. For example, a flavin-dependent enzyme can induce radical formation to construct the N-S-C bond from sulfur dioxide. nih.gov While not laboratory chemistry, this demonstrates the inherent redox potential of the chemical precursors to sulfonamides.
Chemical Transformations of the 2-Nitrophenyl Substituent
The 2-nitrophenyl group is an electron-withdrawing aromatic system that offers multiple avenues for chemical modification, primarily through reduction of the nitro group or functionalization of the aromatic ring.
The reduction of an aromatic nitro group to an amine is one of the most fundamental and widely used transformations in organic synthesis. This reaction converts the strongly electron-withdrawing nitro group into an electron-donating amino group, dramatically altering the electronic properties of the aromatic ring and introducing a versatile nucleophilic handle for further chemistry.
A variety of reagents can accomplish this transformation. Classic methods include the use of metals in acidic media, such as tin (Sn) and hydrochloric acid (HCl), or iron (Fe) in acetic acid. nih.gov Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is another common and often cleaner method.
Electrochemical methods also provide a green alternative for this reduction. For example, a 4-nitrophenyl group can be irreversibly reduced to a 4-aminophenyl group on an electrode surface, a process confirmed by the disappearance of the reduction peak in subsequent voltammetric scans. researchgate.net This transformation provides the corresponding 1-(2-aminophenyl)azetidine-3-sulfonamide, a key intermediate for further diversification, such as diazotization reactions or amide bond formations.
| Reagent/Method | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| Sn / HCl | Aqueous acidic medium | Classic, high-yielding, but requires stoichiometric metal. | nih.gov |
| Catalytic Hydrogenation (H₂, Pd/C) | H₂ gas, various solvents (MeOH, EtOH, EtOAc) | Clean, produces water as a byproduct, but may be incompatible with other reducible groups. | - |
| Electrochemical Reduction | Applied potential at an electrode surface | Environmentally benign, avoids chemical reagents. | researchgate.net |
The aromatic ring of the 2-nitrophenyl substituent can be a substrate for various transition-metal-catalyzed cross-coupling reactions. These powerful reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com
While the nitro group itself is not a typical coupling handle, the aromatic ring can be functionalized with a halide (e.g., Br, I) to participate in reactions like the Suzuki, Stille, or Buchwald-Hartwig couplings. youtube.comrsc.org
Alternatively, modern methods allow for the direct C-H activation and functionalization of the aromatic ring, bypassing the need for pre-installed halides. More pertinent to the existing structure, the sulfonamide nitrogen can be a coupling partner in C-N cross-coupling reactions. Nickel-catalyzed protocols have been developed for the coupling of sulfonamides with aryl chlorides and other halides. nih.gov A photosensitized nickel catalysis approach enables the efficient formation of C-N bonds between sulfonamides and a broad range of aryl halides, including complex and electron-rich systems. princeton.edu This could be used to synthesize related structures where a different aryl group is attached to the sulfonamide nitrogen.
After reduction of the nitro group to an amine (forming the 2-aminophenyl derivative), the resulting aniline (B41778) derivative becomes an excellent substrate for Buchwald-Hartwig amination, allowing for the introduction of a second aryl group on the nitrogen, or for Sandmeyer-type reactions to install a variety of other functional groups (e.g., -OH, -Cl, -Br, -CN) via a diazonium salt intermediate.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for elucidating the molecular structure of 1-(2-Nitrophenyl)azetidine-3-sulfonamide in solution. Both ¹H and ¹³C NMR would provide crucial information about the chemical environment of the hydrogen and carbon atoms, respectively.
In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons of the 2-nitrophenyl ring and the azetidine (B1206935) ring. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically δ 7.0-8.5 ppm) due to their varied electronic environments and spin-spin coupling. The protons on the four-membered azetidine ring would be expected in the more upfield region. The methylene (B1212753) protons (CH₂) of the azetidine ring would likely present as multiplets due to coupling with each other and with the methine proton (CH). The methine proton, being adjacent to the sulfonamide group, would also exhibit a distinct chemical shift. The protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet, the chemical shift of which could be influenced by solvent and concentration.
A hypothetical ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbons of the 2-nitrophenyl ring would resonate in the aromatic region (typically δ 120-150 ppm). The carbon bearing the nitro group would be expected at a downfield chemical shift. The three carbon atoms of the azetidine ring would appear in the aliphatic region, with their specific shifts influenced by their substitution and ring strain.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (4H) | 7.0 - 8.5 | m |
| Azetidine CH (1H) | 3.5 - 4.5 | m |
| Azetidine CH₂ (4H) | 3.0 - 4.0 | m |
| Sulfonamide NH₂ (2H) | 5.0 - 7.0 | br s |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atoms | Predicted Chemical Shift (ppm) |
| Aromatic C-NO₂ | 145 - 155 |
| Aromatic C-N | 140 - 150 |
| Aromatic C-H | 115 - 135 |
| Azetidine C-S | 50 - 60 |
| Azetidine C-N | 40 - 50 |
Conformational Analysis of the Azetidine Ring System
The four-membered azetidine ring is known to adopt a puckered conformation to relieve ring strain. The degree of puckering and the preferred conformation can be influenced by the nature and orientation of the substituents. nih.govresearchgate.net For this compound, the bulky 2-nitrophenyl group on the nitrogen atom and the sulfonamide group at the 3-position would play a significant role in determining the ring's conformation. researchgate.net Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could be employed to determine the spatial proximity of protons and thus deduce the preferred ring pucker and the relative orientation of the substituents. ipb.pt Computational modeling would also be a valuable tool to complement experimental data and predict the most stable conformations. nih.gov
Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy - FT-IR) for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy would be used to identify the key functional groups present in this compound by detecting their characteristic vibrational frequencies.
Key expected vibrational bands would include:
N-H stretching from the sulfonamide group, typically appearing as two bands in the region of 3400-3200 cm⁻¹.
Asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, which are strong and typically found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. nih.govresearchgate.net
Asymmetric and symmetric stretching of the N-O bonds in the nitro group, expected to show strong absorptions around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.
C-H stretching from the aromatic and aliphatic portions of the molecule, typically observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
C=C stretching from the aromatic ring, appearing in the 1600-1450 cm⁻¹ region.
C-N stretching of the N-aryl bond and within the azetidine ring.
S-N stretching of the sulfonamide group.
Interactive Data Table: Predicted FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Sulfonamide | N-H stretch | 3400 - 3200 |
| Sulfonamide | S=O asymmetric stretch | 1350 - 1300 |
| Sulfonamide | S=O symmetric stretch | 1160 - 1140 |
| Nitro | N-O asymmetric stretch | 1550 - 1500 |
| Nitro | N-O symmetric stretch | 1360 - 1300 |
| Aromatic Ring | C-H stretch | 3100 - 3000 |
| Aromatic Ring | C=C stretch | 1600 - 1450 |
| Azetidine | C-H stretch | 3000 - 2850 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry would be utilized to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the parent ion. The fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways for this compound could include:
Loss of the nitro group (-NO₂).
Cleavage of the sulfonamide group, potentially with loss of SO₂ or the entire -SO₂NH₂ moiety.
Fragmentation of the azetidine ring, which is a common pathway for such strained ring systems. capes.gov.br
Cleavage of the bond between the azetidine nitrogen and the nitrophenyl ring.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| Fragment | Description |
| [M+H]⁺ | Protonated molecule |
| [M+H - NO₂]⁺ | Loss of the nitro group |
| [M+H - SO₂]⁺ | Loss of sulfur dioxide |
| [M+H - SO₂NH₂]⁺ | Loss of the sulfonamide group |
| Fragments from azetidine ring opening | Various smaller fragments |
X-ray Crystallography for Definitive Solid-State Structural Determination
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional arrangement of the atoms in the crystal lattice.
The crystal structure would confirm the puckering of the azetidine ring and the relative orientations of the 2-nitrophenyl and sulfonamide substituents. nih.gov It would also provide valuable information about intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H groups and potentially weak C-H···O interactions, which dictate the packing of the molecules in the crystal. researchgate.net
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, Ab initio) for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to modern chemistry, offering profound insights into molecular properties. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about the electronic structure and a precise description of the molecular geometry.
DFT, particularly with hybrid functionals like B3LYP, has become a standard approach due to its balance of computational cost and accuracy in predicting the properties of organic molecules. mdpi.com These calculations begin with a geometry optimization, a process that systematically alters the positions of the atoms in a molecule to find the lowest energy arrangement on the potential energy surface. The result is an equilibrium geometry characterized by specific bond lengths, bond angles, and dihedral angles.
For 1-(2-nitrophenyl)azetidine-3-sulfonamide, a DFT optimization (e.g., at the B3LYP/6-31G(d,p) level of theory) would predict the three-dimensional arrangement of the molecule. This would include the puckering of the azetidine (B1206935) ring, the orientation of the 2-nitrophenyl group relative to the azetidine ring, and the conformation of the sulfonamide group. The table below presents hypothetical, yet realistic, optimized geometric parameters for the core structure of the molecule, based on data from similar compounds. researchgate.net
Table 1: Illustrative Optimized Geometric Parameters for this compound This table is for illustrative purposes, representing typical values expected from a DFT calculation.
| Parameter | Bond/Atoms Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C-N (Azetidine Ring) | ~ 1.47 | |
| C-C (Azetidine Ring) | ~ 1.55 | |
| N-C (Aryl) | ~ 1.40 | |
| C-S (Sulfonamide) | ~ 1.80 | |
| S=O (Sulfonamide) | ~ 1.45 | |
| S-N (Sulfonamide) | ~ 1.65 | |
| Bond Angles (°) | ||
| C-N-C (Azetidine Ring) | ~ 92.0 | |
| N-C-C (Azetidine Ring) | ~ 88.0 | |
| C-S-N (Sulfonamide) | ~ 107.0 | |
| O-S-O (Sulfonamide) | ~ 120.0 | |
| Dihedral Angles (°) | ||
| C-N-C-C (Ring Puckering) | ~ ± 20.0 | |
| C-C-N-C (Aryl) | ~ 45.0 |
Analysis of Ring Strain Energy and its Influence on Azetidine Reactivity
The azetidine ring is a four-membered heterocycle characterized by significant ring strain, a consequence of its compressed bond angles relative to ideal tetrahedral or trigonal planar geometries. This stored energy, known as Ring Strain Energy (RSE), is a critical determinant of the molecule's reactivity. The RSE of the parent azetidine is approximately 25.4 kcal/mol. rsc.orgrsc.org This value is intermediate between the highly strained aziridine (B145994) (27.7 kcal/mol) and the relatively stable five-membered pyrrolidine (B122466) (5.4 kcal/mol), giving azetidines a unique combination of stability for handling and stored energy for synthetic transformations. rsc.org
The reactivity of azetidines is often driven by reactions that lead to the opening of the strained ring, thereby releasing this energy. rsc.org The substituents on the this compound molecule are expected to modulate this inherent reactivity. The electron-withdrawing nature of the 2-nitrophenyl group at the nitrogen atom can influence the electronic properties and stability of the ring. Computational methods can precisely quantify the RSE of this specific derivative through isodesmic or homodesmotic reactions. These methods involve calculating the enthalpy change of a hypothetical reaction where the number and types of bonds are conserved, isolating the effect of ring strain. Understanding the specific RSE of the title compound is crucial for predicting its stability and its propensity to undergo ring-opening reactions. nih.gov
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for chemical transformations. This knowledge is vital for predicting reaction outcomes, regioselectivity, and stereoselectivity.
For this compound, a key reaction pathway to investigate would be the nucleophilic ring-opening of the azetidine ring. researchgate.net This is a common reaction for strained heterocycles. rsc.org Computational studies, typically using DFT, can model the attack of a nucleophile at either of the azetidine ring's methylene (B1212753) carbons (C2 or C4). By calculating the energy barriers for both pathways, it is possible to predict whether the reaction will be regioselective. The presence of the sulfonamide group at the C3 position and the nitrophenyl group at the nitrogen atom will sterically and electronically influence the accessibility of these positions to an incoming nucleophile.
Furthermore, computational models can be used to study other potential reactions, such as photocatalyzed cycloadditions or transition-metal-catalyzed functionalizations, which have been successfully applied to other azetidine systems. nih.govmit.edu These studies provide a detailed, step-by-step view of the reaction, revealing the structures of short-lived transition states that are impossible to observe experimentally.
Conformational Dynamics and Stability of Azetidine Systems
Molecules are not static entities; they exist as an ensemble of different conformations that can interconvert. The study of these conformational dynamics is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties. For this compound, several sources of conformational flexibility exist:
Azetidine Ring Puckering: The four-membered ring is not planar and exists in a puckered conformation to relieve some torsional strain. It can invert between two puckered states.
Rotation around the N-C(aryl) bond: The orientation of the 2-nitrophenyl group relative to the azetidine ring is defined by a torsional angle. Steric hindrance between the ortho-nitro group and the azetidine ring will likely result in a significant energy barrier to rotation.
Rotation of the Sulfonamide Group: The C3-sulfonamide group can also rotate, leading to different spatial arrangements.
Computational methods can systematically explore the potential energy surface to identify all stable conformers (local minima) and the transition states that connect them. nih.govmontclair.edu By comparing the calculated energies of these conformers, the most stable arrangement can be determined, and the relative populations of each conformer at a given temperature can be predicted using Boltzmann statistics.
Table 2: Illustrative Relative Energies of Hypothetical Conformers This table is for illustrative purposes, showing how computational results would be presented.
| Conformer | Description | Relative Energy (kcal/mol) |
| Conf-1 | Axial Sulfonamide, Phenyl group twisted 45° | 0.00 (Global Minimum) |
| Conf-2 | Equatorial Sulfonamide, Phenyl group twisted 45° | +1.5 |
| Conf-3 | Axial Sulfonamide, Phenyl group twisted 135° | +5.2 |
Molecular Orbital Analysis and Prediction of Electronic Properties
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how a molecule will interact with other species. The energy of the HOMO relates to the ability of a molecule to donate electrons (nucleophilicity), while the energy of theLUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap suggests high reactivity. tandfonline.com
For this compound, the presence of two strong electron-withdrawing groups—the 2-nitrophenyl and the sulfonamide moieties—is expected to significantly lower the energies of both the HOMO and LUMO, and particularly the LUMO. This would make the molecule a potent electrophile.
A molecular orbital analysis using DFT would provide:
The energies of the HOMO, LUMO, and other orbitals.
Visualization of the spatial distribution of these orbitals. The HOMO is likely to have significant density on the azetidine nitrogen and the phenyl ring, while the LUMO is expected to be predominantly located over the electron-deficient nitrophenyl ring.
Calculation of global reactivity descriptors, such as chemical potential, hardness, and the electrophilicity index, which provide a quantitative measure of the molecule's reactivity. mdpi.comresearchgate.net
Table 3: Illustrative Calculated Electronic Properties This table is for illustrative purposes, based on values for similar nitrophenyl derivatives. tandfonline.comresearchgate.net
| Property | Definition | Illustrative Value |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV |
| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 4.3 eV |
| Chemical Potential (μ) | (E(HOMO)+E(LUMO))/2 | -4.65 eV |
| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | 2.15 eV |
| Electrophilicity Index (ω) | μ²/2η | 4.99 eV |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies for Azetidine-Sulfonamide Hybrids
The synthesis of complex heterocyclic structures like azetidine-sulfonamides presents ongoing challenges regarding efficiency, safety, and environmental impact. Future research will prioritize the development of innovative and sustainable synthetic strategies. Traditional methods for creating azetidines often require harsh conditions or multi-step sequences that are not ideal. researchgate.netmagtech.com.cn Modern approaches are moving towards more eco-friendly and efficient processes.
Key areas of development include:
Green Solvents and Catalysis: The use of environmentally benign solvents, such as cyclopentyl methyl ether (CPME), is a promising strategy to reduce the environmental footprint of synthesis. nih.gov Combining these green solvents with advanced catalytic systems can lead to safer and more sustainable production methods for strained heterocycles. nih.govacs.org
Photoredox Catalysis: Light-driven reactions using photocatalysts are emerging as powerful tools for constructing azetidine (B1206935) rings. mit.edu These methods can enable reactions that are difficult to achieve with traditional thermal chemistry, often proceeding under very mild conditions with high functional group tolerance. mit.edunih.gov
One-Pot Syntheses: Designing multi-component, one-pot reactions where azetidine rings are formed and subsequently functionalized with sulfonamide groups will significantly improve efficiency. For instance, methods that allow for the direct coupling of carboxylic acids and amines to form sulfonamides, bypassing the need to pre-functionalize starting materials, could be adapted for these complex hybrids. princeton.edu
Novel Cyclization Strategies: Research into new ways to form the strained four-membered ring, such as the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides, provides new avenues for creating diverse azetidine cores that can be further elaborated. nih.gov
Table 1: Comparison of Synthetic Approaches for Azetidine-Sulfonamide Scaffolds
| Feature | Traditional Methods | Emerging Sustainable Methods |
|---|---|---|
| Solvents | Often chlorinated hydrocarbons (e.g., DCM, Chloroform) | Green solvents (e.g., CPME, 2-MeTHF) nih.govacs.orgacs.org |
| Catalysis | Stoichiometric reagents, heavy metals | Photocatalysis, Earth-abundant metal catalysis mit.edunih.gov |
| Reaction Conditions | Often harsh (high temperatures, strong acids/bases) | Mild (room temperature, neutral pH) nih.gov |
| Efficiency | Multi-step, requires purification of intermediates | One-pot reactions, flow chemistry integration princeton.edunih.gov |
| Waste Generation | High | Reduced, with potential for solvent recycling google.com |
In-Depth Mechanistic Insights into Complex Azetidine Ring Transformations
The considerable ring strain of the azetidine core dictates its reactivity, making it a substrate for a variety of unique and synthetically useful transformations. researchgate.netrsc.org A deeper, mechanistic understanding of these reactions, supported by computational studies, is crucial for predictably harnessing their potential.
Future research will likely focus on:
Ring-Opening Reactions: Azetidines can undergo ring-opening through several mechanisms. Acid-mediated intramolecular decomposition, where a pendant functional group attacks the strained ring, is a key stability concern that, if understood, can be controlled. nih.govacs.org Computational modeling can predict the pKₐ of the azetidine nitrogen, a critical factor in determining stability and decomposition rates under acidic conditions. nih.gov
Enantioselective Transformations: The development of catalysts that can facilitate highly enantioselective ring-openings of azetidines is a significant area of interest. acs.org Computational models suggest that a network of electrostatic interactions between the catalyst and the substrate is key to achieving high selectivity. acs.orgchemrxiv.org Understanding these interactions provides a framework for designing new catalysts for a wide range of reactions. chemrxiv.org
Photochemical Rearrangements: The Norrish–Yang cyclization is a photochemical method for creating azetidinols, which can then undergo ring-opening reactions. beilstein-journals.org This "build and release" strategy uses light to create a strained intermediate that is then transformed into a more complex product, a process that can be fine-tuned by understanding the underlying photochemical mechanisms. beilstein-journals.org
Computational Modeling of Reaction Pathways: High-level theoretical calculations can elucidate the kinetics and thermodynamics of various ring-opening and ring-expansion pathways. nih.gov Such studies can predict whether a given azetidine derivative is more likely to undergo P-N versus C-N bond cleavage and how different substituents and reagents activate specific bonds within the ring. nih.gov
Applications as Chemical Probes for Biological Systems
The unique combination of the rigid azetidine scaffold, the hydrogen-bonding capabilities of the sulfonamide, and the electronic nature of the nitrophenyl group makes 1-(2-nitrophenyl)azetidine-3-sulfonamide and related structures promising candidates for development as chemical probes.
Emerging applications include:
Fluorescent Dyes: The azetidine ring has been shown to be a critical component in the development of bright, photostable, and cell-permeable fluorescent dyes, such as the Janelia Fluor (JF) dyes. youtube.com Replacing traditional N,N-dialkylamino groups with azetidine rings improves the spectral properties of fluorophores. youtube.com Azetidine-sulfonamide hybrids could be explored as new scaffolds for creating novel fluorescent probes for biological imaging. google.commdpi.com
Probes for Cellular Environment: Sulfonamides have been identified in chemical genetic screens as molecules capable of altering the pH of cellular organelles like endosomes and lysosomes by inhibiting V-ATPase and acting as proton ionophores. nih.gov The nitrophenyl group can also act as a photo-releasable caging group or an electronic sensor. This suggests that compounds like this compound could be developed into probes for studying membrane traffic and organellar function.
Targeted Molecular Probes: The sulfonamide group is a well-known pharmacophore that targets specific enzymes, such as carbonic anhydrases, which are overexpressed in certain tumors. mdpi.com This targeting ability can be leveraged to deliver imaging agents or therapeutic payloads specifically to cancer cells. Future work could involve modifying the azetidine-sulfonamide scaffold to create highly selective probes for cancer diagnosis and imaging. mdpi.com
Table 2: Potential Applications of Azetidine-Sulfonamide Derivatives as Chemical Probes
| Probe Type | Potential Application | Key Structural Feature |
|---|---|---|
| Fluorescent Probe | Live-cell imaging, single-particle tracking | Azetidine ring enhances fluorescence and cell permeability youtube.com |
| pH Sensor | Monitoring organellar pH, studying endocytosis | Sulfonamide moiety can interact with proton pumps nih.gov |
| Targeted Imaging Agent | Tumor diagnosis and imaging | Sulfonamide group targets enzymes like carbonic anhydrase mdpi.com |
| Caged Compound | Controlled release of bioactive molecules | Nitrophenyl group can be cleaved by light |
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
To move from laboratory-scale synthesis to scalable production for chemical biology or medicinal chemistry applications, modern manufacturing techniques are essential. Flow chemistry and automated synthesis offer significant advantages in terms of safety, efficiency, and scalability, particularly for constructing complex molecules like azetidine-sulfonamides.
Key advancements include:
Automated Sulfonamide Synthesis: Fully automated flow-through processes have been successfully developed for the production of secondary sulfonamides. acs.orgacs.org These systems use reactor columns and "catch and release" protocols to generate libraries of compounds in good yields and high purity without the need for traditional column chromatography. acs.org
Flow Synthesis of Azetidines: The synthesis of substituted azetidines and related strained heterocycles has been demonstrated effectively under continuous flow conditions. acs.orgacs.org Flow technology allows for better control over reaction parameters, such as temperature and mixing, and enables the safe handling of reactive intermediates at temperatures that would be challenging in traditional batch processing. acs.orgnih.gov
Multi-Step Flow Processes: The true power of this technology lies in integrating multiple synthetic steps into a single, continuous process. An automated, multi-step flow system could be designed for the synthesis of this compound, starting from simple precursors and proceeding through azetidine formation and subsequent sulfonylation without isolating intermediates. rsc.org This approach would drastically reduce manual labor and improve reproducibility.
Table 3: Batch vs. Flow Synthesis for Azetidine-Sulfonamide Production
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Safety | Handling of unstable intermediates can be hazardous on a large scale. | Reduced reaction volume and better heat transfer enhance safety. nih.gov |
| Scalability | Scaling up can be non-linear and problematic. | Easily scalable by running the system for a longer time. |
| Control | Less precise control over temperature and mixing. | Exquisite control over reaction parameters. nih.gov |
| Efficiency | Often requires manual workup and purification between steps. | Can be fully automated, including in-line purification. acs.orgacs.org |
| Reproducibility | Can vary between batches. | Highly reproducible due to precise process control. |
Machine Learning and Artificial Intelligence Approaches in Predicting Reactivity and Synthetic Routes
The complexity of synthesizing and reacting molecules like this compound makes it an ideal area for the application of machine learning (ML) and artificial intelligence (AI). These computational tools are revolutionizing how chemists design synthetic routes and predict reaction outcomes.
Future directions in this space include:
Retrosynthesis Prediction: AI-driven retrosynthesis tools can propose novel and efficient synthetic pathways for complex target molecules. cas.orggrace.com By training on vast databases of known reactions, these models can identify disconnections and suggest starting materials that a human chemist might overlook, thereby accelerating the discovery of new synthetic routes. chemcopilot.comengineering.org.cn
Reactivity Prediction: Machine learning models can be trained to predict the reactivity of specific functional groups within a molecule. neurips.ccnips.cc For a molecule like this compound, an AI model could predict the most likely site of reaction under different conditions, for example, whether a nucleophile would attack the azetidine ring or the nitrophenyl group. appliedclinicaltrialsonline.com Computational models have been developed to predict which precursor pairs will successfully react to form azetidines. mit.edu
Yield Optimization: Beyond just predicting the products, AI is being developed to predict reaction yields with increasing accuracy. cmu.edu By analyzing features of the reactants, reagents, and reaction conditions, these models can help chemists optimize reactions for higher efficiency before even running the experiment in the lab.
Template-Free Synthesis Planning: Newer AI models, such as those based on diffusion, are moving towards template-free methods for retrosynthesis. quantumzeitgeist.com This allows for the prediction of truly novel reactions that are not just variations of known transformations, opening the door to unprecedented chemical innovation.
Table 4: Applications of AI/ML in the Chemistry of Azetidine-Sulfonamides
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Retrosynthesis | Deconstructs the target molecule to propose synthetic pathways. engineering.org.cn | Faster design of efficient and novel syntheses. cas.orggrace.com |
| Forward Prediction | Predicts the products of a given set of reactants and conditions. | Reduces trial-and-error experimentation. |
| Reactivity Analysis | Identifies the most reactive sites in a molecule. neurips.ccappliedclinicaltrialsonline.com | Guides the design of selective chemical transformations. |
| Yield Prediction | Estimates the expected yield of a reaction. cmu.edu | Optimizes reaction conditions for improved efficiency. |
| Catalyst Design | Helps design new catalysts for specific transformations. mit.edu | Accelerates the development of novel catalytic systems. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 1-(2-Nitrophenyl)azetidine-3-sulfonamide, and how can reaction efficiency be assessed?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between azetidine-3-sulfonamide and 2-nitrobenzene derivatives under mild acidic conditions. Key steps include refluxing in anhydrous solvents (e.g., dichloromethane or DMF) with a coupling agent like EDCI. Purification is achieved via column chromatography (silica gel, eluent ratio 3:1 ethyl acetate/hexane), followed by recrystallization. Reaction efficiency is quantified using yield calculations (gravimetric analysis) and validated via spectroscopic characterization (1H/13C NMR, FT-IR) and HPLC (≥95% purity) .
Q. What safety protocols should be followed when handling nitro-containing compounds like this compound?
- Methodological Answer : Due to the nitro group’s potential toxicity and explosivity, strict safety measures are required:
- Use personal protective equipment (PPE: nitrile gloves, lab coat, safety goggles).
- Work in a fume hood to avoid inhalation.
- Store in a cool, dry area away from ignition sources.
- Emergency protocols include immediate rinsing of exposed skin/eyes (15 mins) and medical consultation. Refer to SDS guidelines for nitroaromatics for spill management and disposal .
Q. How can researchers design preliminary biological assays to evaluate the bioactivity of this compound?
- Methodological Answer : Initial screens should include:
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC/MBC determination.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC50 values.
- Enzyme Inhibition : Fluorometric assays targeting sulfonamide-associated enzymes (e.g., carbonic anhydrase). Include positive controls (e.g., acetazolamide) and triplicate runs for statistical validity .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
- Methodological Answer : A 2³ factorial design evaluates three variables: temperature (25°C vs. 60°C), solvent polarity (DMF vs. THF), and catalyst loading (1 mol% vs. 5 mol%). Responses (yield, purity) are analyzed via ANOVA to identify significant factors. For example:
| Factor | Low Level | High Level | Main Effect |
|---|---|---|---|
| Temperature | 25°C | 60°C | +15% yield |
| Solvent | THF | DMF | +20% purity |
| Catalyst Loading | 1 mol% | 5 mol% | NS* |
| *NS: Not statistically significant. |
Optimization via response surface methodology (RSM) refines conditions for maximal efficiency .
Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., carbonic anhydrase IX). Validate with MD simulations (GROMACS) to assess stability over 100 ns.
- QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity. Include descriptors like logP and polar surface area .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardization : Harmonize assay conditions (e.g., cell lines, incubation time, solvent controls).
- Orthogonal Validation : Confirm enzyme inhibition via isothermal titration calorimetry (ITC) alongside fluorometric assays.
- Meta-Analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity (I² statistic). Adjust for covariates (e.g., compound purity, assay type) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in the compound’s antimicrobial efficacy?
- Methodological Answer : Discrepancies may arise from strain-specific resistance or assay variability. Address this by:
- Re-testing under standardized CLSI/MH agar conditions.
- Including a broader strain panel (e.g., clinical isolates vs. ATCC strains).
- Performing time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
Experimental Design for Mechanistic Studies
Q. What experimental frameworks elucidate the mechanism of action of this compound in cancer models?
- Methodological Answer :
- Transcriptomics : RNA-seq of treated vs. untreated cancer cells to identify dysregulated pathways (e.g., apoptosis, hypoxia).
- Chemical Proteomics : Use activity-based protein profiling (ABPP) with sulfonamide-linked probes to identify binding partners.
- In Vivo Validation : Xenograft models (e.g., murine breast cancer) with pharmacokinetic profiling (plasma half-life, tissue distribution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
